molecular formula C9H7BrN2 B12956416 7-Bromo-2-methyl-1,5-naphthyridine

7-Bromo-2-methyl-1,5-naphthyridine

Cat. No.: B12956416
M. Wt: 223.07 g/mol
InChI Key: BXBLLYCDDZMBLS-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromine atom at the 7th position and a methyl group at the 2nd position on the naphthyridine ring, which consists of two fused pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methyl-1,5-naphthyridine can be achieved through various synthetic routes. One common method involves the bromination of 2-methyl-1,5-naphthyridine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and controlled reaction conditions helps in maintaining the quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-methyl-1,5-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or ethanol.

Major Products Formed

    Substitution Reactions: Formation of substituted naphthyridines.

    Oxidation: Formation of naphthyridine N-oxides.

    Reduction: Formation of dihydronaphthyridines.

    Coupling Reactions: Formation of biaryl derivatives.

Scientific Research Applications

7-Bromo-2-methyl-1,5-naphthyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-1,5-naphthyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the methyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,5-naphthyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.

    7-Bromo-1,5-naphthyridine: Lacks the methyl group, which can affect its chemical properties and interactions.

    2,7-Dibromo-1,5-naphthyridine: Contains an additional bromine atom, which can lead to different substitution patterns and reactivity.

Uniqueness

7-Bromo-2-methyl-1,5-naphthyridine is unique due to the specific positioning of the bromine and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research applications and the development of new materials and drugs.

Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

7-bromo-2-methyl-1,5-naphthyridine

InChI

InChI=1S/C9H7BrN2/c1-6-2-3-8-9(12-6)4-7(10)5-11-8/h2-5H,1H3

InChI Key

BXBLLYCDDZMBLS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)N=CC(=C2)Br

Origin of Product

United States

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